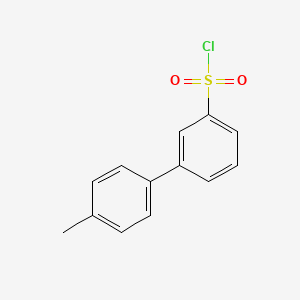

3-(4-methylphenyl)benzenesulfonyl Chloride

Descripción

Importance of Aryl Sulfonyl Chlorides as Synthetic Intermediates

Aryl sulfonyl chlorides (ArSO₂Cl) are a highly important class of organic compounds, primarily valued for their role as versatile intermediates in chemical synthesis. nih.gov The sulfonyl chloride functional group is a potent electrophile, making it highly reactive toward a wide range of nucleophiles. researchgate.net This reactivity is the cornerstone of its utility, allowing for the facile introduction of the arylsulfonyl moiety into other molecules. nih.gov

The most prominent application of aryl sulfonyl chlorides is in the synthesis of sulfonamides (ArSO₂NR₂), a critical functional group in a vast number of pharmaceuticals, including antibacterial "sulfa drugs," diuretics, and anticonvulsants. nih.gov The reaction with primary or secondary amines to form the stable sulfonamide linkage is a robust and widely used transformation in medicinal chemistry. researchgate.net

Beyond pharmaceuticals, aryl sulfonyl chlorides are instrumental in the production of agrochemicals, such as herbicides and fungicides. rsc.org They are also used to synthesize sulfonate esters (ArSO₃R), which can act as leaving groups in nucleophilic substitution reactions or as protecting groups for alcohols. nih.gov Furthermore, these compounds serve as key reagents in polymer chemistry and as building blocks for specialty chemicals and dyes. rsc.org The broad applicability of aryl sulfonyl chlorides secures their position as indispensable tools for synthetic organic chemists. nih.gov

Structural Classification of Substituted Biphenylsulfonyl Chlorides

Substituted biphenylsulfonyl chlorides are a subclass of aryl sulfonyl chlorides characterized by a biphenyl (B1667301) core structure. The classification of these compounds is logically based on the positional isomerism of the sulfonyl chloride group and any other substituents on the two interconnected phenyl rings.

The nomenclature specifies the location of the sulfonyl chloride group on one ring and the substituent on the other. The positions are numbered starting from the carbon atom bonded to the other phenyl ring. For 3-(4-methylphenyl)benzenesulfonyl chloride:

The benzenesulfonyl chloride portion indicates that the -SO₂Cl group is on one of the phenyl rings. The prefix "3- " specifies that this group is at the meta-position relative to the point of attachment of the other ring.

The (4-methylphenyl) portion describes the second phenyl ring, which has a methyl (-CH₃) group. The prefix "4- " indicates that the methyl group is at the para-position relative to the point of attachment to the first ring.

This systematic classification allows for the precise description of various isomers, each potentially having distinct chemical properties and synthetic applications.

Table 1: Examples of Isomeric Biphenylsulfonyl Chlorides

| Compound Name | Position of -SO₂Cl | Position of Substituent |

|---|---|---|

| 4-Biphenylsulfonyl chloride | para | (unsubstituted) |

| 2-Biphenylsulfonyl chloride | ortho | (unsubstituted) |

| This compound | meta | para |

| 4'-(Methyl)biphenyl-4-sulfonyl chloride | para | para |

| 2'-(Methyl)biphenyl-4-sulfonyl chloride | para | ortho |

Overview of Research Significance for this compound

While the broader class of aryl sulfonyl chlorides is extensively documented, specific research focusing solely on this compound is not widely available in published scientific literature. However, its chemical structure allows for well-founded inferences about its potential research significance.

The compound combines three key structural features:

A Sulfonyl Chloride Group: As a reactive functional group, it is an ideal precursor for synthesizing a library of derivative compounds, most notably sulfonamides and sulfonate esters. This makes it a potentially valuable intermediate for drug discovery and materials science.

A Biphenyl Scaffold: The biphenyl core is a privileged structure in medicinal chemistry and materials science. It is found in various pharmaceuticals, liquid crystals, and organic light-emitting diodes (OLEDs). The meta-linkage of the sulfonyl chloride group provides a specific angular geometry that can influence the conformational properties of resulting larger molecules.

A Methyl Group: The methyl group at the para-position of the second ring can influence the molecule's physical properties, such as solubility and crystallinity. In a medicinal chemistry context, it can affect metabolic stability and binding interactions with biological targets.

Given these features, the research significance of this compound would likely lie in its use as a specialized building block. Its unique substitution pattern offers a precise three-dimensional structure that is distinct from its other isomers, making it a target for syntheses where specific molecular geometry is required to achieve a desired function, be it in a biologically active compound or an advanced material.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-methylphenyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2S/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)17(14,15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYKVRFGHDJJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403926 | |

| Record name | 3-(4-methylphenyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885950-93-6 | |

| Record name | 3-(4-methylphenyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Methylphenyl Benzenesulfonyl Chloride

Established Routes for Aryl Sulfonyl Chloride Synthesis

The foundational methods for synthesizing aryl sulfonyl chlorides, including 3-(4-methylphenyl)benzenesulfonyl chloride, generally fall into two main categories: direct chlorosulfonation of the aromatic ring and the conversion of pre-existing sulfonic acid derivatives.

Direct Chlorosulfonation Techniques

Direct chlorosulfonation is a widely utilized method for the synthesis of aryl sulfonyl chlorides. orgsyn.org This one-step process involves the reaction of an aromatic compound with chlorosulfonic acid. In the context of 4-methylbiphenyl (B165694), the starting material for the target molecule, the reaction proceeds via electrophilic aromatic substitution. The sulfonyl chloride group is introduced directly onto the biphenyl (B1667301) backbone.

However, a significant challenge in the direct chlorosulfonation of 4-methylbiphenyl is achieving the desired regioselectivity. The substitution pattern is governed by the directing effects of the existing substituents on the biphenyl rings. The methyl group on one ring is an ortho-, para-director, while the phenyl group on the other ring is also ortho-, para-directing. This can lead to a mixture of isomers, including sulfonation at the para-position of the unsubstituted ring, which is often the major product. Achieving preferential substitution at the meta-position of the unsubstituted ring to yield the desired 3-sulfonyl chloride isomer is a considerable synthetic hurdle. The reaction conditions, such as temperature and the ratio of reactants, can be manipulated to influence the isomeric distribution, but obtaining a high yield of the pure 3-isomer via this method can be challenging.

Table 1: General Conditions for Direct Chlorosulfonation

| Reagent | Conditions | Outcome |

| Chlorosulfonic Acid | Low temperature (0-5 °C) | Favors monosubstitution, but regioselectivity can be poor. |

| Chlorosulfonic Acid | Elevated temperature | Can lead to polysubstitution and rearrangement products. |

Conversion from Sulfonic Acid Derivatives via Phosphorus Reagents

An alternative and often more controlled approach involves the conversion of a sulfonic acid or its salt into the corresponding sulfonyl chloride. This two-step process first requires the synthesis of 4'-methylbiphenyl-3-sulfonic acid. This can be achieved through sulfonation of 4-methylbiphenyl under conditions that favor the formation of the meta-isomer. Once the sulfonic acid is obtained and purified, it is then treated with a chlorinating agent, most commonly a phosphorus reagent, to yield the desired sulfonyl chloride.

Commonly employed phosphorus reagents for this conversion include phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). orgsyn.org The reaction with phosphorus pentachloride typically involves heating the sulfonic acid or its sodium salt with PCl₅. Similarly, phosphorus oxychloride can be used, often with the corresponding sulfonic acid salt. These methods generally provide good yields of the sulfonyl chloride from the purified sulfonic acid, thus offering a more reliable route to the specific 3-isomer compared to direct chlorosulfonation.

Table 2: Common Phosphorus Reagents for Sulfonyl Chloride Formation

| Reagent | Typical Substrate | General Conditions |

| Phosphorus Pentachloride (PCl₅) | Sulfonic acid or its salt | Heating the mixture |

| Phosphorus Oxychloride (POCl₃) | Sulfonic acid salt | Heating the mixture |

Specialized Approaches for Substituted Biphenylsulfonyl Chlorides

The synthesis of a specific isomer like this compound often necessitates more sophisticated strategies that allow for precise control over the molecular architecture. These approaches typically involve the construction of the biphenyl framework with the desired substitution pattern already in place or through regioselective functionalization of a pre-formed biphenyl system.

Strategies for Introducing the Biphenyl Moiety

Modern cross-coupling reactions are instrumental in the synthesis of unsymmetrical biphenyls. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose. wikipedia.org This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide.

Table 3: Illustrative Suzuki-Miyaura Coupling Strategies

| Aryl Halide | Boronic Acid/Ester | Catalyst/Base System |

| 3-Bromobenzenesulfonyl chloride | 4-Methylphenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| 4-Bromotoluene | (3-Chlorosulfonylphenyl)boronic acid | Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) |

Regioselective Functionalization of the Biphenyl System

Achieving the desired 3-substitution pattern can also be accomplished through the regioselective functionalization of a pre-formed 4-methylbiphenyl scaffold. This requires directing a sulfonation or chlorosulfonation reaction specifically to the meta-position of the unsubstituted phenyl ring. While direct electrophilic substitution often favors the para-position, certain strategies can be employed to achieve meta-selectivity.

One approach involves the use of directing groups. A functional group can be temporarily installed on the biphenyl system to direct the sulfonation to the meta-position, and then subsequently removed. Another strategy could involve metal-catalyzed C-H activation/functionalization, which has emerged as a powerful tool for regioselective synthesis. While specific examples for the direct meta-sulfonylation of 4-methylbiphenyl are not abundant in the literature, the principles of directed metalation and C-H functionalization offer potential avenues for future research in this area.

Recent Advances and Emerging Synthetic Protocols

The field of organic synthesis is continually evolving, with new methods being developed to improve efficiency, selectivity, and environmental compatibility. In the context of sulfonyl chloride synthesis, several recent advancements are noteworthy.

Palladium-catalyzed cross-coupling reactions continue to be refined, with the development of new ligands and catalyst systems that allow for the coupling of a wider range of substrates under milder conditions. For instance, methods for the direct C-H sulfonylation of aromatic compounds are being explored, which could provide a more atom-economical route to aryl sulfonic acids and their derivatives.

Furthermore, novel reagents and protocols for the conversion of sulfonic acids to sulfonyl chlorides are being investigated. For example, the use of milder and more selective chlorinating agents could offer advantages over traditional phosphorus-based reagents, particularly for sensitive substrates.

While specific applications of these emerging technologies to the synthesis of this compound may not yet be widely reported, they represent promising directions for future synthetic efforts, potentially offering more efficient and regioselective pathways to this important chemical intermediate.

Catalytic Methods in Sulfonyl Chloride Formation

Transition metal catalysis provides a powerful tool for the formation of C-S bonds, enabling the regioselective synthesis of aryl sulfonyl chlorides. One of the prominent catalytic methods is the palladium-catalyzed Suzuki-Miyaura type cross-coupling reaction. This approach allows for the precise installation of a sulfonyl chloride group onto a pre-functionalized aryl scaffold. nih.gov

For the synthesis of this compound, a suitable starting material would be 3-(4-methylphenyl)boronic acid. This substrate can be coupled with a sulfonyl chloride source, such as phenyl chlorosulfate, which acts as a synthon for the chlorosulfonyl ([SO₂Cl]⁺) group. nih.gov The reaction is facilitated by a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand.

The proposed catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the sulfonyl chloride source. This is followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the desired this compound and regenerate the active palladium(0) species. nih.gov Anhydrous solvents like acetone (B3395972) are often employed, and a mild base may be added to facilitate the reaction. nih.gov This methodology is particularly valuable as it avoids the harsh acidic conditions of traditional methods and allows for the synthesis of specific regioisomers that are inaccessible through electrophilic aromatic substitution. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Chlorosulfonylation

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | SPhos | Na₂CO₃ | Acetone | 60 | 75 |

| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 80 | 82 |

This table presents hypothetical data based on typical conditions for palladium-catalyzed chlorosulfonylation of arylboronic acids, adapted for the synthesis of this compound.

Aqueous Process Chemistry for Aryl Sulfonyl Chlorides

Aqueous process chemistry offers significant environmental and safety advantages for the synthesis of aryl sulfonyl chlorides. The Sandmeyer-type reaction, a cornerstone of aromatic chemistry, has been adapted for chlorosulfonylation in aqueous media. organic-chemistry.org This process begins with the diazotization of an aromatic amine, which for the synthesis of this compound would be 3-(4-methylphenyl)aniline.

The diazotization is typically carried out in an aqueous acidic solution, such as hydrochloric acid, at low temperatures (0–5 °C) using a nitrite (B80452) source like sodium nitrite or an organic nitrite such as tert-butyl nitrite. organic-chemistry.orgacs.org The resulting diazonium salt is then reacted with a source of sulfur dioxide in the presence of a copper catalyst, commonly copper(I) chloride or copper(II) chloride. organic-chemistry.orgnih.gov

To circumvent the challenges of handling gaseous sulfur dioxide, stable solid surrogates like 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO) are often used. organic-chemistry.org The reaction proceeds via a radical mechanism initiated by the single electron transfer from the copper(I) catalyst to the diazonium salt. The use of aqueous conditions is advantageous as the sulfonyl chloride product often has low solubility and precipitates from the reaction mixture, which simplifies isolation and protects it from hydrolysis. researchgate.net This method is scalable and demonstrates good functional group tolerance. organic-chemistry.org

Table 2: Key Reagents in Aqueous Sandmeyer-Type Chlorosulfonylation

| Component | Reagent Example | Role |

|---|---|---|

| Starting Material | 3-(4-methylphenyl)aniline | Aromatic amine precursor |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) / HCl | Forms the diazonium salt |

| SO₂ Source | DABSO | Provides the SO₂ moiety |

| Catalyst | Copper(II) Chloride (CuCl₂) | Catalyzes the Sandmeyer reaction |

This table outlines the typical reagents used in the aqueous synthesis of this compound via a Sandmeyer-type reaction.

Reactivity Profiles and Mechanistic Studies of 3 4 Methylphenyl Benzenesulfonyl Chloride

Electrophilic Nature of the Sulfonyl Chloride Group

The sulfonyl chloride functional group (–SO₂Cl) is characterized by a sulfur atom in a high oxidation state, double-bonded to two oxygen atoms and single-bonded to a chlorine atom. fiveable.me This arrangement renders the sulfur atom highly electrophilic. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom creates a significant partial positive charge on the sulfur atom, making it a prime target for nucleophilic attack. pearson.com The chlorine atom, being a good leaving group, facilitates substitution reactions. fiveable.me This inherent reactivity is fundamental to the role of sulfonyl chlorides, including 3-(4-methylphenyl)benzenesulfonyl chloride, as versatile reagents in organic synthesis for creating sulfonamides and sulfonate esters. fiveable.memolport.com

Nucleophilic substitution at the sulfur atom of a sulfonyl chloride is a cornerstone of its chemistry. fiveable.me These reactions typically proceed through a mechanism that can be influenced by the nucleophile, substrate, and solvent. mdpi.com For many arenesulfonyl chlorides, the reaction with a nucleophile is believed to occur via a synchronous Sₙ2-like mechanism, involving a single transition state. nih.govnih.gov In this pathway, the nucleophile attacks the electrophilic sulfur center, leading to the displacement of the chloride ion. nih.gov

Alternatively, an addition-elimination mechanism may be operative, particularly with stronger nucleophiles. mdpi.comnih.gov This pathway involves the initial formation of a pentacoordinate, trigonal bipyramidal intermediate, which then eliminates the leaving group (chloride) to yield the final product. nih.gov The precise mechanism for this compound would depend on the specific reaction conditions and the nature of the attacking nucleophile. mdpi.com Studies on various arenesulfonyl chlorides have shown that the reaction kinetics often follow second-order rate laws, consistent with these proposed mechanisms. nih.gov

The reactivity of an arenesulfonyl chloride is significantly influenced by the electronic properties of the substituents on the aromatic ring. For this compound, the key substituent is the 4-methylphenyl (p-tolyl) group at the meta-position of the benzenesulfonyl ring.

Kinetic studies on a range of meta- and para-substituted benzenesulfonyl chlorides have demonstrated a clear correlation between the substituent's electronic effect and the reaction rate. nih.govnih.gov Electron-withdrawing groups tend to increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic substitution. Conversely, electron-donating groups decrease the reaction rate by reducing the partial positive charge on the sulfur. nih.gov

Formation of Key Derivatives

One of the most prevalent reactions of this compound is its reaction with primary or secondary amines to form sulfonamides. ekb.egcbijournal.com This amidation reaction is a highly efficient method for creating the sulfonamide linkage, a critical functional group in many pharmaceutical compounds. ekb.egresearchgate.net The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur of the sulfonyl chloride, displacing the chloride ion. cbijournal.comwikipedia.org

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) generated as a byproduct. cbijournal.comechemcom.com The choice of solvent and base can influence the reaction yield and rate. cbijournal.com For example, reactions are often performed in inert solvents like dichloromethane (B109758) or diethyl ether. ekb.egcbijournal.com The general efficiency of coupling sulfonyl chlorides with amines makes this a preferred method for synthesizing a wide array of sulfonamide derivatives. researchgate.net

| Amine Reactant | Sulfonyl Chloride | Base/Solvent | Yield | Reference |

|---|---|---|---|---|

| Aniline | Benzenesulfonyl chloride | Pyridine | Quantitative | cbijournal.com |

| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | Quantitative | cbijournal.com |

| Aniline | Benzenesulfonyl chloride | Triethylamine/THF | 86% | cbijournal.com |

| Aniline | Benzenesulfonyl chloride | Diethyl ether | 85% | ekb.egcbijournal.com |

| para-Aminophenol | Benzenesulfonyl chloride | Not specified | Not specified | nih.gov |

This compound readily reacts with alcohols in the presence of a base to form sulfonate esters. wikipedia.org This esterification process is analogous to the synthesis of sulfonamides, with the alcohol's oxygen atom acting as the nucleophile. youtube.com The reaction effectively converts the poorly leaving hydroxyl group of an alcohol into a much better sulfonate leaving group, which is a valuable strategy in multistep organic synthesis. youtube.comresearchgate.net

The mechanism involves the nucleophilic attack of the alcohol on the sulfonyl chloride, typically facilitated by a non-nucleophilic base like pyridine, which also serves to neutralize the HCl byproduct. youtube.com This reaction generally proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol is not broken during the process. youtube.com

| Alcohol Reactant | Sulfonyl Chloride | Base/Solvent | Yield | Reference |

|---|---|---|---|---|

| Phenol | p-Toluenesulfonyl chloride | Pyridine/DME | 98% | researchgate.net |

| Phenol | Mesitylenesulfonyl chloride | Pyridine/DME | 89% | researchgate.net |

| 3,5-Dimethylphenol | 4-Chlorobenzenesulfonyl chloride | Pyridine/DME | 85% | researchgate.net |

| Various hindered secondary alcohols | Aryl sulfonyl chlorides | Not specified | High yields | nih.gov |

Arenesulfonyl chlorides, including presumably this compound, can react with organometallic reagents such as Grignard reagents (R-MgX) and organozinc reagents. rsc.org These reactions provide a pathway for the formation of sulfones (R-SO₂-R') through the creation of a new carbon-sulfur bond. wikipedia.orgrsc.org

In these reactions, the organometallic compound acts as a source of a carbanion nucleophile, which attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride. This method extends the synthetic utility of sulfonyl chlorides beyond reactions with heteroatom nucleophiles (O, N) to carbon-based nucleophiles, allowing for the construction of diverse molecular frameworks. rsc.org The scope of this reaction is quite broad, accommodating various functional groups on both the organometallic reagent and the sulfonyl chloride under appropriate catalytic conditions. rsc.org For instance, reactions of organozinc reagents with sulfonyl chlorides have been shown to proceed in moderate to high yields. rsc.org

Advanced Reaction Pathways

Sulfonylation and Desulfonylative Coupling Reactions

Sulfonylation Reactions

A primary reaction of sulfonyl chlorides is sulfonylation, where they react with nucleophiles. With amines, this compound is expected to form sulfonamides, while with alcohols, it would yield sulfonate esters. wikipedia.org These reactions are fundamental in the synthesis of a wide array of compounds with applications in medicinal and materials chemistry. researchgate.net The reaction with amines, for instance, is a common method for synthesizing N-aryl substituted benzenesulfonamide (B165840) derivatives. researchgate.net

Desulfonylative Coupling Reactions

In more advanced applications, the sulfonyl group, particularly in the resulting sulfones, can serve as a leaving group in desulfonylative coupling reactions. nih.govacs.org These reactions, often catalyzed by transition metals like nickel or palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds by cleaving the C(sp²)–SO₂ bond. nih.govacs.org This desulfonylative functionalization has gained attention as a method for enhancing molecular complexity. nih.gov For instance, nickel-catalyzed desulfonylative reductive cross-coupling of aryl sulfones with aryl bromides has been established to form diverse biaryl compounds. acs.orgnih.gov It is anticipated that sulfones derived from this compound would be viable substrates in similar transformations.

| Aryl Sulfone Derivative | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| (Hetero)aryl Sulfones | (Hetero)aryl Halides | Palladium(0) catalysis | N-heteroaryl-(hetero)aryl compounds | nih.gov |

| Phenyl (trifluoromethyl) sulfone | Aryl Bromides | Nickel catalysis | Biaryl compounds | acs.org |

| Alkyl Phenyl Sulfones | Aryl Grignard Reagents | Iron catalysis | Arylated Alkanes | blogspot.com |

| N-hetero-2-aryl arylsulfones | Intramolecular | Nickel catalysis | (Hetero)biaryls | nih.gov |

Reactions with Unsaturated Compounds (Alkenes, Alkynes, Heteroaromatics)

Aryl sulfonyl chlorides exhibit diverse reactivity with unsaturated systems like alkenes, alkynes, and heteroaromatics. magtech.com.cn These reactions can proceed through various mechanisms, including radical and ionic pathways, to yield a range of functionalized products. magtech.com.cn

Reactions with Alkenes and Alkynes

The addition of sulfonyl chlorides across double and triple bonds is a key transformation. For example, iron-catalyzed chlorosulfonylation of terminal alkynes with aromatic sulfonyl chlorides produces (E)-β-chlorovinylsulfones with high regio- and stereoselectivity. acs.org Similar reactions with alkenes can also occur. nih.gov Additionally, visible-light-mediated photoredox catalysis has been employed for the chlorosulfonylation of alkynes. rsc.org These methods provide efficient routes to highly functionalized vinyl sulfones. acs.orgrsc.org

Reactions with Heteroaromatics

Aryl sulfonyl chlorides can serve as arylating agents in the direct C-H functionalization of heteroaromatics. chemrevlett.com This desulfitative arylation, typically palladium-catalyzed, allows for the regioselective formation of C-C bonds between an aryl group from the sulfonyl chloride and a heteroaromatic ring, such as pyrrole (B145914) or thiophene (B33073) derivatives. chemrevlett.com This methodology avoids the pre-functionalization of the heteroaromatic coupling partner. chemrevlett.com

| Unsaturated Substrate | Reaction Type | Expected Product | Reference |

|---|---|---|---|

| Terminal Alkyne | Chlorosulfonylation | (E)-β-chlorovinylsulfone | acs.org |

| Electron-deficient Alkene | Hydrosulfonylation (photoredox-catalyzed) | Sulfone | nih.gov |

| N-substituted Pyrrole | Desulfitative C-H Arylation | 2-Arylpyrrole derivative | chemrevlett.com |

| Thiophene | Desulfitative C-H Arylation | Arylated thiophene | chemrevlett.com |

Oxidation and Reduction Pathways of Sulfonyl-Containing Compounds

Oxidation Pathways

The sulfur atom in a sulfonyl chloride is in its highest oxidation state (+6), making it resistant to further oxidation. However, the precursor to this compound, the corresponding aryl sulfide (B99878), can be oxidized to the sulfonyl chloride. acs.orgacsgcipr.org This process, known as chloroxidation, often involves reacting the sulfide with chlorine gas in a suitable solvent system. acs.org

Reduction Pathways

The sulfonyl chloride group is susceptible to reduction. A notable transformation is the reduction of aryl sulfonyl chlorides to aryl thiols. researchgate.netorganic-chemistry.org This can be efficiently achieved using reagents such as triphenylphosphine (B44618) in toluene. organic-chemistry.org This reaction provides a convenient method for the synthesis of arylthiols from their corresponding sulfonyl chlorides. organic-chemistry.org

Derivatization Strategies and Design Principles for Novel Compounds from 3 4 Methylphenyl Benzenesulfonyl Chloride

Design and Synthesis of Substituted Sulfonamide Libraries

The synthesis of sulfonamide libraries from 3-(4-methylphenyl)benzenesulfonyl chloride is a primary strategy for generating novel compounds. The foundational reaction involves the condensation of the sulfonyl chloride with a primary or secondary amine, a robust and high-yielding transformation typically conducted in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. echemcom.comekb.eg This approach allows for the systematic exploration of chemical space by varying the amine component.

Exploration of Diverse Amine Reagents

The versatility of the sulfonylation reaction allows for the incorporation of a wide array of amine reagents, leading to derivatives with diverse physicochemical properties. The choice of amine is a critical design element, directly influencing the final compound's structure, polarity, and potential for intermolecular interactions. A broad range of amines can be utilized, including aliphatic, aromatic, and heterocyclic amines, each imparting unique characteristics to the resulting sulfonamide. nih.govmdpi.com

Key classes of amine reagents include:

Simple Aliphatic and Aromatic Amines: Reactions with simple amines like aniline, benzylamine, or piperidine (B6355638) serve to explore the fundamental structure-activity relationships of the 3-(4-methylphenyl)benzenesulfonyl core.

Chiral Amines: Employing enantiomerically pure amines, such as amino acid esters or chiral α-methylbenzylamine, allows for the synthesis of chiral sulfonamides, which are crucial for studying stereospecific interactions with biological targets.

Functionalized Amines: Amines bearing additional functional groups (e.g., hydroxyls, carboxylates, esters, nitriles) can be used to introduce points for further derivatization or to modulate properties like solubility. For instance, reacting the sulfonyl chloride with amino phenols or amino benzoic acids introduces acidic or phenolic hydroxyl groups. rsc.org

Heterocyclic Amines: The incorporation of heterocyclic amines (e.g., aminopyridines, aminothiazoles, piperazines) is a common strategy to access compounds with improved pharmacological profiles. echemcom.commdpi.com

The selection of these reagents allows for the creation of a large library of compounds from a single sulfonyl chloride precursor, enabling extensive investigation into their potential applications.

Table 1: Illustrative Examples of Amine Reagent Classes for Sulfonamide Synthesis

| Amine Reagent Class | Specific Example | Resulting Sulfonamide Feature |

|---|---|---|

| Aromatic Amines | Aniline | N-phenyl sulfonamide |

| Aliphatic Amines | Benzylamine | N-benzyl sulfonamide |

| Heterocyclic Amines | 2-Aminothiazole | Thiazole-containing sulfonamide |

| Chiral Amines | (R)-α-Methylbenzylamine | Chiral, non-racemic sulfonamide |

| Functionalized Amines | 4-Aminophenol | Hydroxyl-functionalized sulfonamide |

Scaffold Diversity in Resulting Sulfonamides

The structural diversity of the amine reagents directly translates into a wide variety of sulfonamide scaffolds. This "scaffold diversity" approach is a cornerstone of modern medicinal chemistry, aiming to generate molecules with varied three-dimensional shapes and functionalities to explore interactions with a broad range of biological targets. nih.gov

Starting from this compound, diverse scaffolds can be achieved:

Linear and Branched Scaffolds: The use of primary and secondary acyclic amines results in flexible linear or branched sulfonamides.

Cyclic and Bridged Scaffolds: Incorporating cyclic amines like piperidine, piperazine, or more complex bridged systems introduces conformational rigidity, which can be advantageous for binding affinity and selectivity. mdpi.com

Benzimidazole-Containing Scaffolds: Reacting the sulfonyl chloride with amino-functionalized benzimidazoles yields scaffolds known to possess a wide spectrum of biological activities. nih.gov This combines the structural features of two biologically relevant moieties.

Multi-functional Scaffolds: By selecting amines that contain other reactive handles, bifunctional molecules can be synthesized. These are valuable as chemical probes or as building blocks for more complex architectures.

This strategy enables the creation of libraries where the central 3-(4-methylphenyl)benzenesulfonyl group acts as a constant core, while the peripheral structure is systematically modified to tune the compound's properties. nih.gov

Development of Sulfonyl-Containing Heterocyclic Systems

Beyond simple sulfonamides, this compound is a key starting material for the synthesis of more complex sulfonyl-containing heterocyclic systems. nih.gov These structures are of significant interest in drug discovery. rsc.org

Two primary strategies are employed for this purpose:

Reaction with Pre-functionalized Heterocycles: The most direct method involves reacting the sulfonyl chloride with an amine that is already part of a heterocyclic ring system, such as 2-aminobenzimidazole (B67599) or 4-amino-1,2,4-triazole. This directly links the 3-(4-methylphenyl)sulfonyl group to the heterocycle. mdpi.comnih.gov

Post-Sulfonamidation Cyclization: In this approach, a sulfonamide is first synthesized from an amine containing a second reactive group. A subsequent intramolecular cyclization reaction then forms the heterocyclic ring. For example, reacting the sulfonyl chloride with an amino-ketone could be followed by a condensation reaction to form a dihydropyrimidine (B8664642) or related heterocycle. echemcom.com Similarly, derivatives of N-acylsulfonamides can undergo cyclization to form five-membered heterocycles like thiazolones. rsc.org

These methods have been successfully used to prepare a variety of heterocyclic systems, including:

Benzimidazoles: Known for their diverse therapeutic activities. nih.gov

Thiazoles and Thiazolones: Important scaffolds in anticancer and antimicrobial research. rsc.org

Triazoles and Thiadiazoles: Often incorporated to improve metabolic stability and act as bioisosteres. mdpi.comnih.gov

Functionalization for Specific Chemical Research Applications

Derivatives of this compound can be specifically designed and functionalized for a range of chemical research applications, particularly in chemical biology and drug discovery. The biphenyl-like core of the molecule serves as a rigid scaffold that can be elaborated to probe biological systems.

One major area of application is the development of enzyme inhibitors. The sulfonamide group is a key pharmacophore in many clinically used drugs, notably as inhibitors of carbonic anhydrases (CAs). rsc.orgmdpi.com By attaching the 3-(4-methylphenyl)benzenesulfonyl group to various aromatic or heterocyclic amines, researchers can design potent and selective inhibitors of specific CA isoforms. The 4-methylphenyl moiety can be directed towards hydrophobic pockets within an enzyme's active site, while the rest of the molecule can be modified to achieve selectivity.

Furthermore, these derivatives are functionalized to serve as:

Anti-influenza Agents: Certain benzenesulfonamide (B165840) structures have been identified as inhibitors of the influenza hemagglutinin (HA) protein, preventing the virus from fusing with host cells. nih.gov The 3-(4-methylphenyl)benzenesulfonyl scaffold could be used to design new analogues for this target.

Anticancer Agents: Sulfonamides have been investigated as anticancer agents through various mechanisms, including the inhibition of kinases or tubulin polymerization. nih.gov

Antiviral Inhibitors: The sulfonamide moiety is present in several HIV protease inhibitors. Tailored synthesis of derivatives can explore new inhibitors for viral enzymes. nih.gov

The synthesis of these functionalized molecules often involves multi-step sequences where the initial sulfonamide formation is followed by cross-coupling reactions, further substitutions, or other transformations to build the final, complex molecule designed for a specific research question.

Spectroscopic and Structural Characterization of 3 4 Methylphenyl Benzenesulfonyl Chloride and Its Derivatives

Vibrational Spectroscopy Applications (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the analysis of 3-(4-methylphenyl)benzenesulfonyl chloride and its derivatives, IR spectra reveal characteristic absorption bands that confirm the presence of the key structural motifs.

The most prominent features in the IR spectrum are the strong absorption bands corresponding to the sulfonyl chloride (-SO₂Cl) group. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in distinct regions. For related aryl sulfonyl chlorides, these bands are observed in the ranges of 1385–1370 cm⁻¹ for the asymmetric stretch (νₐₛ S=O) and 1195–1175 cm⁻¹ for the symmetric stretch (νₛ S=O). echemcom.comchemicalbook.comnist.gov The presence of two strong bands in these regions is a definitive indicator of the -SO₂ group.

Additionally, the spectra exhibit bands characteristic of the aromatic rings. The C-H stretching vibrations of the aromatic protons are typically found above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) rings give rise to a series of sharp bands in the 1600–1400 cm⁻¹ region. echemcom.com The substitution pattern on the rings can also influence the positions of C-H out-of-plane bending vibrations, which appear in the 900–690 cm⁻¹ range. The methyl group (CH₃) from the tolyl moiety shows characteristic C-H stretching vibrations around 2920 cm⁻¹.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| Asymmetric S=O Stretch | Sulfonyl (SO₂) | 1385–1370 |

| Symmetric S=O Stretch | Sulfonyl (SO₂) | 1195–1175 |

| Aromatic C-H Stretch | Aryl | >3000 |

| Aliphatic C-H Stretch | Methyl (CH₃) | ~2920 |

| Aromatic C=C Stretch | Aryl | 1600–1400 |

This table summarizes the expected characteristic infrared absorption frequencies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in this compound.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the methyl group protons. The aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm, is complex due to the presence of two substituted benzene rings.

The protons on the 4-methylphenyl (p-tolyl) group are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the methyl group would resonate at a slightly different chemical shift than the protons meta to it. Similarly, the protons on the 3-chlorosulfonylphenyl ring will exhibit a more complex splitting pattern (multiplets) due to their meta-substitution pattern. nanomaterchem.comamazonaws.com The deshielding effect of the electron-withdrawing sulfonyl chloride group causes the protons on its attached ring to resonate at a lower field (higher ppm) compared to those on the tolyl ring. thieme-connect.de

The methyl group protons are expected to appear as a sharp singlet at a higher field, typically around δ 2.4 ppm, due to the shielding effect of the adjacent aromatic ring. nanomaterchem.comrsc.org The integration of these signals would correspond to a 3H:8H ratio, representing the methyl and total aromatic protons, respectively.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (H on SO₂Cl ring) | ~7.8–8.2 | Multiplet |

| Aromatic (H on methyl ring) | ~7.2–7.5 | Multiplet (Doublets) |

| Methyl (CH₃) | ~2.4 | Singlet |

This table outlines the predicted ¹H NMR spectral data for this compound.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, a total of 13 distinct signals would be expected, assuming free rotation around the C-C bond linking the two rings.

The aromatic carbons typically resonate in the range of δ 120–150 ppm. oregonstate.edu The quaternary carbons (those attached to the sulfonyl group, the other aromatic ring, and the methyl group) are generally weaker in intensity. The carbon atom directly bonded to the electron-withdrawing sulfonyl group (C-SO₂Cl) is expected to be significantly deshielded and appear at a lower field. nanomaterchem.comamazonaws.com The carbons of the p-tolyl ring will have chemical shifts influenced by the electron-donating methyl group. The methyl carbon itself will appear at a high field, typically around δ 21 ppm. nanomaterchem.comresearchgate.net

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Quaternary Aromatic (C-S) | 140–150 |

| Aromatic (CH) | 125–135 |

| Quaternary Aromatic (C-C) | 135–145 |

| Methyl (CH₃) | ~21 |

This table provides the predicted ¹³C NMR chemical shift ranges for this compound.

Mass Spectrometry Techniques (MS, ESI-MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). innovareacademics.in For compounds like this compound, various ionization techniques can be employed.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules, allowing for the detection of the molecular ion with minimal fragmentation. nih.govchromatographyonline.com This is particularly useful for confirming the molecular weight of the compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, which can be used to determine the elemental formula of the molecule with great confidence. nih.govnih.gov This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Under electron ionization (EI) conditions, which are more energetic, fragmentation of the molecule is expected. Common fragmentation pathways for aryl sulfonyl derivatives include the loss of the chlorine atom, the SO₂ group, or cleavage at the C-S bonds, providing structural information about the molecule's backbone. acs.org The resulting fragmentation pattern serves as a molecular fingerprint that can aid in structural confirmation.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction analysis of single crystals provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the provided results, data from closely related compounds like 4-methyl benzenesulfonyl chloride and various diaryl sulfones offer significant insights into the expected molecular geometry. unlp.edu.arst-andrews.ac.uk

In such structures, the sulfur atom typically adopts a distorted tetrahedral geometry. The S=O bond distances are generally in the range of 1.42–1.45 Å, and the S-C bond lengths are around 1.75–1.79 Å. st-andrews.ac.uk The O-S-O bond angle is typically larger than the C-S-C angle in diaryl sulfones, with values around 117–120° for the former and 101-107° for the latter. st-andrews.ac.uk

Intermolecular Interactions in Crystal Lattices

The supramolecular architecture of this compound and its derivatives in the solid state is dictated by a variety of weak intermolecular interactions. These non-covalent forces are crucial in determining the packing of molecules within the crystal lattice, which in turn influences the physical properties of the compound. While specific crystallographic data for this compound is not extensively detailed in the available literature, the analysis of related aromatic sulfonyl chlorides and sulfonamides provides significant insight into the likely interactions governing its crystal structure.

Key intermolecular forces expected to play a role include hydrogen bonds, halogen interactions, and π-π stacking. The sulfonyl group is a strong hydrogen bond acceptor, readily participating in C–H···O interactions. In related structures, the sulfonyl oxygen atoms are frequently observed to engage with aromatic or aliphatic C-H groups of neighboring molecules. nih.gov For instance, studies on similar compounds have noted the presence of weak C–H···O and C–H···S hydrogen bonds that connect molecules into larger assemblies. nih.gov

Furthermore, the chlorine atom of the sulfonyl chloride moiety can participate in various non-covalent interactions. Although the chlorine in some sulfonyl chloride structures shows no interaction with π systems, Cl···O interactions can play a notable role in the crystal packing. nih.gov These interactions, where the chlorine atom interacts with the sulfonyl oxygen atoms of an adjacent molecule, contribute significantly to the stability of the lattice. nih.gov

The interplay of these various interactions—C–H···O hydrogen bonds, Cl···O contacts, and π-π stacking—collectively dictates the three-dimensional arrangement of the molecules in the crystal, defining the compound's solid-state structure and properties.

Elemental Analysis (CHN/CHNS) for Purity and Composition

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For this compound, CHNS analysis serves as a critical quality control measure to verify its elemental composition and assess its purity. The method relies on the complete combustion of a precisely weighed sample in an oxygen-rich environment. rsc.org This process converts the constituent elements into simple gaseous products: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and sulfur to sulfur dioxide (SO₂). rsc.org

These combustion products are then carried by an inert gas, such as helium, through a system that separates them, typically using gas chromatography. tamu.edu A thermal conductivity detector (TCD) then quantifies each gas, and the resulting data is used to calculate the percentage by weight of each element in the original sample. tamu.eduthermofisher.com

The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula of the compound, C₁₃H₁₁ClO₂S. uni.lu A close correlation between the experimental and theoretical values provides strong evidence for the identity of the compound and indicates a high degree of purity. researchgate.net Significant deviations can suggest the presence of impurities, residual solvents, or incomplete reaction products.

Below is a table detailing the theoretical elemental composition of this compound. The "Experimental Value" columns are included to illustrate how empirical data is compared against the calculated stoichiometry for purity verification.

Table 1: Elemental Analysis of this compound Molecular Formula: C₁₃H₁₁ClO₂S Molecular Weight: 266.74 g/mol

| Element | Theoretical Mass % | Experimental Value % (Sample A) | Experimental Value % (Sample B) |

| Carbon (C) | 58.54 | ||

| Hydrogen (H) | 4.16 | ||

| Sulfur (S) | 12.02 | ||

| Chlorine (Cl) | 13.29 | ||

| Oxygen (O) | 11.99 |

Computational and Theoretical Investigations of 3 4 Methylphenyl Benzenesulfonyl Chloride Chemistry

Molecular Modeling and Docking Studies for Derivative Interactions

Molecular modeling and docking are pivotal in drug discovery and materials science for predicting how a ligand (a small molecule) interacts with a receptor (typically a protein). While specific docking studies on 3-(4-methylphenyl)benzenesulfonyl chloride are not extensively documented, research on its close analogues, such as benzenesulfonyl hydrazone derivatives, provides significant insights. These derivatives are often synthesized from precursors like benzenesulfonyl chloride or p-toluenesulfonyl chloride. nih.govmdpi.com

Docking simulations are employed to predict the binding affinity and orientation of these derivatives within the active site of a biological target. For instance, benzenesulfonylhydrazone derivatives have been studied as potential inhibitors of Cruzain, a key enzyme in Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govscispace.com In such studies, the sulfonamide moiety often plays a crucial role in forming key interactions, such as hydrogen bonds, with amino acid residues in the enzyme's active site.

The general process involves:

Receptor and Ligand Preparation: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and computationally building the 3D structure of the ligand derivative.

Docking Simulation: Using algorithms to place the ligand into the receptor's binding site in various orientations and conformations.

Scoring and Analysis: Calculating a score to estimate the binding affinity for each pose. The best poses are then analyzed to identify key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking.

In a study on new benzoate ester-linked arylsulfonyl hydrazones derived from 4-methylbenzenesulfonyl chloride, docking simulations were used to establish a plausible binding mode with estrogen receptor-beta (ERβ). nih.gov The results indicated that the most active compound demonstrated the highest binding affinity, suggesting its potential as an ERβ binding agent. nih.gov These theoretical studies are instrumental in rationalizing the biological activity of synthesized compounds and guiding the design of new, more potent derivatives. nih.gov

Table 1: Example of Key Interactions Identified in Docking Studies of Sulfonamide Derivatives

| Interaction Type | Interacting Ligand Group | Interacting Receptor Residue (Example) |

|---|---|---|

| Hydrogen Bond | Sulfonyl Oxygen (O=S=O) | Amine group of Lysine |

| Hydrogen Bond | Hydrazone N-H | Carbonyl group of Aspartate |

| Hydrophobic Interaction | Phenyl Ring | Alkyl side chain of Leucine/Valine |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com These models are fundamental in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. For derivatives of this compound, QSAR studies can help identify the key molecular features that govern a specific biological effect, such as anticancer or antimicrobial activity. mdpi.comniscpr.res.in

A QSAR study involves developing a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to biological activity.

Activity = f(Molecular Descriptors)

Common descriptors include:

Electronic Properties: HOMO/LUMO energies, dipole moment, atomic charges.

Steric Properties: Molecular volume, surface area, shape indices.

Hydrophobic Properties: LogP (partition coefficient).

Topological Indices: Connectivity indices that describe molecular branching.

Numerous QSAR studies have been conducted on aromatic and heterocyclic sulfonamides to understand their inhibitory action against enzymes like carbonic anhydrase and matrix metalloproteinases (MMPs). nih.govnih.gov For example, a QSAR study on sulfonamide-based MMP inhibitors can provide guidelines for designing more potent and selective drugs for diseases like arthritis and cancer. nih.gov Similarly, QSAR models have been developed for anticancer sulfonamide derivatives, using lipophilicity parameters determined by chromatography to predict their activity against human colon cancer cell lines. mdpi.com These models help in understanding which molecular properties are most influential for the desired biological activity. mdpi.com

Table 2: Common Descriptors Used in QSAR Models for Sulfonamide Derivatives

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | HOMO Energy, LUMO Energy | Electron-donating/accepting ability, reactivity |

| Hydrophobic | LogP, LogkW | Lipophilicity, ability to cross cell membranes |

| Steric | Molar Refractivity (MR) | Molecular size and polarizability |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It provides a graphical representation of how molecules interact with their neighbors, which is crucial for understanding crystal packing, stability, and physical properties.

The analysis involves mapping various properties onto the Hirshfeld surface, which is the boundary where the electron density of a molecule contributes more than any other molecule in the crystal. Key mapped properties include:

d_norm: A normalized contact distance that highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts (shorter than van der Waals radii), often corresponding to hydrogen bonds.

Shape Index and Curvedness: These properties describe the shape of the surface, helping to identify π-π stacking interactions.

For sulfonamide derivatives, Hirshfeld analysis reveals the dominant forces in the crystal packing. Studies on various benzenesulfonamide (B165840) structures show that interactions involving hydrogen atoms are typically the most significant. iucr.orgnih.gov The analysis can be broken down into the percentage contribution of different types of atomic contacts to the total surface area.

For instance, in the crystal structure of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, Hirshfeld analysis revealed that O···H/H···O contacts made the largest contribution (40.1%), followed by H···H (27.5%) and C···H/H···C (12.4%) contacts. iucr.org This data quantitatively demonstrates the importance of C-H···O hydrogen bonds and general van der Waals forces in the crystal packing. iucr.org

Table 3: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Benzenesulfonamide Derivative

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 40.1% |

| C···H / H···C | 37.1% |

| O···H / H···O | 19.7% |

| C···C | 1.4% |

| N···H / H···N | 1.3% |

(Data adapted from a representative benzenesulfonamide structure nih.gov)

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For arenesulfonyl chlorides, DFT calculations provide valuable data on molecular orbitals, charge distribution, and energetic properties.

Key parameters derived from DFT calculations include:

Optimized Molecular Geometry: Predicts bond lengths and angles, which can be compared with experimental data from X-ray crystallography. researcher.life

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is critical for predicting how the molecule will interact with other reagents.

DFT studies on benzenesulfonyl chloride and its substituted analogues have been performed to rationalize their reactivity. mdpi.comsemanticscholar.org For example, calculations show that the sulfur atom of the sulfonyl chloride group is a highly electrophilic center, making it susceptible to attack by nucleophiles. Electron-withdrawing groups on the benzene (B151609) ring increase this electrophilicity, enhancing the reaction rate, which is consistent with experimental kinetic data. semanticscholar.org

(Values are representative for arenesulfonyl chlorides and may vary based on the specific compound and computational level)

Reaction Mechanism Elucidation through Computational Approaches

Computational methods, particularly DFT, are extensively used to elucidate reaction mechanisms by mapping the potential energy surface (PES) of a reaction. This involves locating and characterizing the energies of reactants, products, transition states, and any intermediates.

For reactions involving arenesulfonyl chlorides, such as nucleophilic substitution at the sulfur atom, a key mechanistic question is whether the reaction proceeds via a concerted Sɴ2-type mechanism or a stepwise addition-elimination (A-E) pathway. mdpi.com Computational studies can distinguish between these pathways.

A computational investigation of the chloride-chloride exchange reaction in arenesulfonyl chlorides used DFT to model the reaction pathway. mdpi.com The calculations revealed a double-well potential energy surface with a single central transition state, which is characteristic of a synchronous Sɴ2 mechanism. mdpi.com This finding was crucial in confirming the mechanism, as experimental kinetic data alone was not conclusive.

Furthermore, computational studies can rationalize the effects of substituents on reaction rates. For the solvolysis of benzenesulfonyl chlorides, it has been observed that both electron-donating and electron-withdrawing groups can affect the rate, suggesting a complex interplay of electronic effects and potentially a shift in mechanism. beilstein-journals.orgnih.gov DFT calculations can model the transition states for different substituted derivatives, explaining how substituents stabilize or destabilize the transition state and thereby influence the activation energy and reaction rate. semanticscholar.org The reaction between benzenesulfonyl chloride and amines to form sulfonamides has also been studied, with computations helping to explain unexpected conversion rates by identifying different reaction orders and the influence of hydrophobic effects. scilit.com

Table 5: Comparison of Mechanistic Pathways for Nucleophilic Substitution at Sulfonyl Sulfur

| Feature | Concerted (Sɴ2) Mechanism | Stepwise (Addition-Elimination) Mechanism |

|---|---|---|

| Intermediates | None | A trigonal bipyramidal intermediate is formed |

| Transition States | One central transition state | Two transition states (for addition and elimination steps) |

| Potential Energy Surface | Single barrier (or double-well with ion-dipole complexes) | A distinct energy minimum corresponding to the intermediate |

| Computational Evidence | Finding a single transition state connecting reactants and products | Locating a stable intermediate structure on the reaction coordinate |

Academic Research Applications of 3 4 Methylphenyl Benzenesulfonyl Chloride Derivatives

Role as Core Building Blocks in Complex Organic Synthesis

3-(4-methylphenyl)benzenesulfonyl chloride stands as a versatile bifunctional molecule, serving as a foundational component in the assembly of more intricate organic structures. Its utility is rooted in two primary reactive features: the sulfonyl chloride group and the biphenyl (B1667301) framework, the latter of which is amenable to further functionalization. The sulfonyl chloride moiety acts as a strong electrophile, readily undergoing reactions with a diverse array of nucleophiles, a characteristic that is central to its role in constructing larger molecular entities.

A principal application of sulfonyl chlorides in the realm of organic synthesis is the creation of sulfonamides. The reaction between this compound and primary or secondary amines, typically facilitated by a base such as pyridine (B92270), affords the corresponding N-substituted sulfonamides. researchgate.netechemcom.com This transformation is known for its reliability and high yields, establishing it as a preferred method for incorporating the arylsulfonyl group into a molecule. echemcom.com Sulfonamides are a crucial functional group in the field of medicinal chemistry.

Moreover, the reaction of sulfonyl chlorides with alcohols in the presence of a base results in the formation of sulfonate esters. mdpi.com These esters are notable for being excellent leaving groups in nucleophilic substitution reactions, which renders them valuable as intermediates for subsequent synthetic modifications. mdpi.com The biphenyl core of this compound offers a rigid scaffold that can be strategically altered. The aromatic rings are capable of undergoing electrophilic substitution reactions, which permits the introduction of additional functional groups, thereby enabling the construction of more elaborate molecular designs. researchgate.net

Table 1: Reactivity of Sulfonyl Chlorides in Organic Synthesis

Nucleophile Product Significance in Synthesis Primary/Secondary Amine (R-NH2 / R2NH) Sulfonamide (Ar-SO2-NHR / Ar-SO2-NR2) Formation of a key functional group in many biologically active molecules. Alcohol (R-OH) Sulfonate Ester (Ar-SO2-OR) Creation of a good leaving group for subsequent substitution reactions. Water (H2O) Sulfonic Acid (Ar-SO2-OH) Hydrolysis product, generally an undesired side reaction in synthesis.

Utility in Derivatization for Analytical Chemistry (e.g., Amine Determination)

In the field of analytical chemistry, especially within chromatographic methods, the derivatization of analytes is often a necessary step to improve their detection and separation characteristics. For instance, aliphatic amines frequently lack a chromophore, which makes their detection by UV-Vis spectroscopy challenging. sigmaaldrich.com The process of derivatization with a reagent that introduces a UV-active or fluorescent tag can effectively address this limitation.

While specific research focusing on this compound as a derivatizing agent is not extensively documented, its chemical behavior is analogous to that of other arylsulfonyl chlorides, such as dansyl chloride and naphthalenesulfonyl chloride, which see widespread use for this purpose. nih.govnih.govresearchgate.net The reaction of this compound with a primary or secondary amine would lead to the formation of a stable sulfonamide derivative. The biphenyl portion of this derivative would function as a chromophore, enabling sensitive detection by high-performance liquid chromatography (HPLC) with a UV detector. researchgate.net

The general procedure for the derivatization of amines using a sulfonyl chloride involves mixing the amine analyte with the sulfonyl chloride derivatizing agent in an appropriate solvent, adding a base to catalyze the reaction and neutralize the hydrochloric acid byproduct, and then analyzing the resultant sulfonamide derivative by HPLC. The selection of the derivatizing agent can impact both the chromatographic separation and the sensitivity of the detection. The properties of this compound suggest its potential as a valuable reagent in this application, potentially offering a different chromatographic behavior when compared to more conventional derivatizing agents.

Table 2: Application of Sulfonyl Chlorides in Amine Derivatization

Analyte Type Derivatizing Agent Principle Resulting Derivative Analytical Advantage Primary and Secondary Amines Reaction with sulfonyl chloride N-sulfonylated amine (sulfonamide) Introduces a UV-active or fluorescent tag, improving detectability in HPLC. [1, 2, 11]

Exploration in Materials Science Research

The molecular structure of this compound makes it a promising candidate for applications in materials science, particularly within polymer chemistry. The sulfonyl chloride group can be utilized to incorporate the arylsulfonyl moiety into polymer backbones or as a pendant group. This can be accomplished by reacting the sulfonyl chloride with polymers that possess nucleophilic functional groups, such as hydroxyl or amine groups.

For example, the reaction of this compound with a diol or a diamine could be employed in polycondensation reactions to create polyesters or polyamides that contain the biphenylsulfonyl linkage. The inherent rigidity of the biphenyl unit could bestow advantageous thermal and mechanical properties upon the resulting polymers, such as an elevated glass transition temperature and enhanced modulus.

Additionally, compounds containing sulfonyl chlorides can be used to alter the surfaces of materials. A surface bearing hydroxyl groups, for instance, could be treated with this compound to chemically bond the 3-(4-methylphenyl)benzenesulfonyl group to the surface, thereby modifying its properties, including hydrophobicity and reactivity. Although specific research on this compound in materials science is not extensive, a polymer has been synthesized through the polymerization of a related compound, amidosulfenyl chloride, methyl((4-methylphenyl)sulfonyl)-, with ethene, 1,4-hexadiene, and 1-propene, which underscores the potential of such structures in this field. ontosight.ai

Table 3: Potential Materials Science Applications

Potential Application Role of this compound Potential Impact on Material Properties Polymer Synthesis Monomer in polycondensation reactions Enhanced thermal stability and mechanical strength due to the rigid biphenyl unit. Surface Modification Grafting agent for surfaces with nucleophilic groups Altered surface energy, wettability, and chemical reactivity.

Contributions to Agrochemical and Dye Chemistry Research

The sulfonyl chloride functional group is a pivotal component in the synthesis of a variety of agrochemicals and dyes. chemimpex.com In the agrochemical sector, numerous herbicides, fungicides, and insecticides incorporate a sulfonamide or a related sulfonyl-containing functional group. nih.govnih.gov The synthesis of these compounds frequently involves the reaction of a sulfonyl chloride with a suitable amine or another nucleophile. nih.gov Consequently, this compound could function as a precursor for the development of novel agrochemical agents. The biphenyl structure itself could be investigated for its capacity to interact with biological targets in pests or weeds.

In the field of dye chemistry, sulfonyl chlorides are utilized to introduce sulfonate groups or to forge sulfonamide linkages, which can be crucial for the solubility of the dye and its ability to bind to fabrics. Azo dyes, a significant class of synthetic colorants, are often synthesized from diazotized aromatic amines, which can be prepared from precursors that contain a sulfonyl chloride group. hep.com.cnunb.cagoogle.com The dyes produced through such routes can exhibit improved lightfastness and wetfastness. google.com this compound could be employed in the synthesis of new azo dyes, where the 3-(4-methylphenyl)benzenesulfonyl moiety could potentially influence the color and other characteristics of the dye.

Table 4: Synthetic Utility in Agrochemical and Dye Chemistry

Research Area Synthetic Utility of this compound Potential Outcome Agrochemicals Precursor for sulfonamide-based pesticides. [14, 25] Development of new herbicides, fungicides, or insecticides with potentially novel modes of action. Dye Chemistry Intermediate in the synthesis of azo dyes. [3, 4, 8] Creation of new colorants with unique shades and improved fastness properties.

Future Research Directions and Unexplored Avenues

Advancements in Asymmetric Synthesis Utilizing the Compound

The development of novel chiral molecules is a cornerstone of modern medicinal and materials chemistry. 3-(4-methylphenyl)benzenesulfonyl chloride serves as a versatile precursor for creating stereochemically complex structures, particularly chiral sulfones and sulfonamides, which are prevalent motifs in pharmaceuticals.

Future research could focus on using the compound in transition-metal-catalyzed asymmetric reactions. For instance, merging photoredox catalysis with chiral nickel catalysis has proven effective for the asymmetric production of α-C chiral sulfones from sulfonyl chlorides and alkenes. rsc.org Applying this methodology to this compound could generate a new class of chiral biphenyl (B1667301) sulfones. The biphenyl scaffold itself introduces possibilities for atropisomerism, where rotation around the central carbon-carbon bond is restricted. The synthesis of axially chiral sulfonamides via atroposelective hydroamination of allenes or N-allylation represents a burgeoning field. nih.govacs.org Utilizing this compound in these reactions could lead to novel N-C axially chiral sulfonamides with unique three-dimensional structures.

Furthermore, peptide-based catalysts have been shown to mediate enantioselective sulfonylation reactions, achieving high stereocontrol in the formation of sulfonate esters from sulfonyl chlorides. nih.gov Investigating the interaction of this compound with such catalysts could expand the scope of enantioselective sulfonyl transfer reactions.

Table 1: Potential Asymmetric Reactions Involving this compound

| Reaction Type | Catalytic System | Potential Chiral Product | Key Research Goal | Reference Methodology |

|---|---|---|---|---|

| Asymmetric Sulfonylation of Alkenes | Photoredox/Chiral Nickel Dual Catalysis | α-C Chiral Biphenyl Sulfones | Generation of novel chiral sulfones with high enantioselectivity. | rsc.org |

| Atroposelective N-Allylation | Chiral Palladium-Trost Ligand Complex | N-C Axially Chiral Biphenyl Sulfonamides | Creation of stable atropisomeric sulfonamides by controlling rotation around the N-aryl bond. | nih.gov |

| Enantioselective Sulfonylation of Alcohols | Chiral Peptide Catalyst | Chiral Biphenyl Sulfonate Esters | Exploring peptide-controlled desymmetrization of meso-diols or kinetic resolution of racemic alcohols. | nih.gov |

Chemo- and Regioselective Modifications of the Biphenyl Core

The biphenyl core of this compound presents an intriguing challenge and opportunity for selective functionalization. The two rings are electronically distinct; one is substituted with an electron-donating methyl group, and the other with a strongly electron-withdrawing sulfonyl chloride group. This inherent differentiation is a key area for future exploration.

A significant avenue of research lies in the application of modern C-H functionalization techniques. rsc.org Palladium-catalyzed remote C-H activation, often guided by a directing group, has enabled the selective modification of the meta-position on aromatic rings. nih.govnih.gov Research could be directed toward using the existing sulfonyl group (or a derivative) as a directing group to functionalize specific positions on its attached phenyl ring. Conversely, strategies could be developed to functionalize the methyl-substituted ring while leaving the other intact. For example, nitrile-directed meta-C-H olefination and acetoxylation have been successfully applied to biaryl compounds, providing a template for future work. nih.govresearchgate.net

Investigating the relative reactivity of the two rings towards classical electrophilic aromatic substitution reactions like nitration or halogenation would also be valuable. The interplay between the activating effect of the methyl group and the deactivating effect of the sulfonyl chloride group could lead to highly regioselective outcomes that are currently unexplored.

Table 2: Proposed Strategies for Selective Biphenyl Core Modification

| Modification Strategy | Target Ring/Position | Methodology | Objective | Reference Concept |

|---|---|---|---|---|

| Remote C-H Activation | meta-C-H on the sulfonyl-bearing ring | Palladium catalysis with a 2-pyridone ligand | Introduce new functional groups (e.g., olefins, acetates) at a remote position. | nih.govnih.gov |

| Electrophilic Aromatic Substitution | ortho/para positions relative to the methyl group | Friedel-Crafts Acylation, Halogenation | Exploit the directing effect of the methyl group for selective functionalization of one ring. | rsc.org |

| Directed ortho-Metalation | ortho-C-H on the sulfonyl-bearing ring | Conversion of sulfonyl chloride to a directing group (e.g., sulfonamide) followed by lithiation | Achieve functionalization adjacent to the sulfur linkage. | thieme-connect.de |

Integration into Advanced Catalytic Systems for Efficiency and Selectivity

Beyond being a reagent, the this compound scaffold can be transformed into novel ligands for transition-metal catalysis. The biphenyl structure is a privileged backbone for many successful ligands (e.g., BINAP, SPhos) due to its steric bulk and conformational properties.

Future work could involve converting the sulfonyl chloride into various coordinating groups. For example, reaction with a phosphine-containing amine could yield a bidentate ligand. The sulfonic acid derivative, obtained via hydrolysis, could serve as a water-soluble ligand for aqueous-phase catalysis, which is a key area in green chemistry. nih.govresearchgate.net The steric and electronic properties of such ligands could be fine-tuned by further modification of the biphenyl core, as discussed in the previous section. These new ligands could then be screened in a variety of important catalytic reactions, such as Suzuki-Miyaura or C-N cross-coupling, to assess their efficiency and selectivity. nih.gov The development of sulfonyl-stabilized C-donor ligands for organometallic catalysis is another emerging area where derivatives of this compound could find application. researchgate.net

Development of Novel Spectroscopic and Computational Probes for Mechanistic Insights

A deeper understanding of the reaction mechanisms involving this compound is crucial for its rational application and the design of new processes. A combination of advanced spectroscopic techniques and computational chemistry offers a powerful approach to gain these insights.

Future research should employ in-situ spectroscopic methods, such as ReactIR or process NMR, to monitor reactions in real-time. This would allow for the identification of transient intermediates and the determination of reaction kinetics under various conditions. For example, kinetic studies on the hydrolysis of aromatic sulfonyl chlorides have provided fundamental mechanistic information. osti.govcdnsciencepub.com

Computational studies, particularly using Density Functional Theory (DFT), will be invaluable. DFT calculations can be used to model reaction pathways, calculate the energies of transition states, and rationalize observed stereoselectivities. nih.gov Such studies have been successfully applied to understand the mechanism of sulfonylamination of alkenes and the regioselectivity of C-H functionalization on biphenyl systems. nih.govresearchgate.net Applying these computational tools to reactions involving this compound could elucidate the role of the biphenyl structure, predict the most favorable reaction pathways, and guide the design of more efficient and selective catalysts and reactions.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate).

- Purify via recrystallization (e.g., using hexane/ethyl acetate mixtures) .

Advanced: What analytical techniques confirm the structure and purity of this compound?

Answer:

Structural Confirmation :

- NMR Spectroscopy :

- ¹H NMR : Peaks for aromatic protons (~7.2–8.0 ppm) and methyl groups (~2.4 ppm) .